molecular formula C21H22N4O3S3 B12131728 4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12131728
M. Wt: 474.6 g/mol
InChI Key: PCKNNWLHMMPNTC-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, carbamoyl, and thioxo groups

Preparation Methods

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.

    Industry: The compound may be used in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways that are critical for cellular functions .

Comparison with Similar Compounds

When compared to similar compounds, 4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds may include those with related structures or similar functional groups, such as:

  • 4-amino-3-methoxyphenyl thiocyanate hydrochloride
  • 4-((3-fluorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Methyldopa related compound B

These compounds may share some chemical properties and applications but differ in their specific structures and effects.

Properties

Molecular Formula

C21H22N4O3S3

Molecular Weight

474.6 g/mol

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3S3/c1-23-18(26)15-13-5-3-4-6-14(13)30-20(15)24-19(27)16-17(22)25(21(29)31-16)11-7-9-12(28-2)10-8-11/h7-10H,3-6,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

PCKNNWLHMMPNTC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C(=S)S3)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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